N-(Trimethylsilyl)acetamide N-(Trimethylsilyl)acetamide The efficiency of N-(Trimethylsilyl)acetamide (TMS acetamide) as allyl group scavenger and its compatibility with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups were studied.

Brand Name: Vulcanchem
CAS No.: 13435-12-6
VCID: VC21181037
InChI: InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7)
SMILES: CC(=O)N[Si](C)(C)C
Molecular Formula: C5H13NOSi
Molecular Weight: 131.25 g/mol

N-(Trimethylsilyl)acetamide

CAS No.: 13435-12-6

Cat. No.: VC21181037

Molecular Formula: C5H13NOSi

Molecular Weight: 131.25 g/mol

* For research use only. Not for human or veterinary use.

N-(Trimethylsilyl)acetamide - 13435-12-6

Specification

CAS No. 13435-12-6
Molecular Formula C5H13NOSi
Molecular Weight 131.25 g/mol
IUPAC Name N-trimethylsilylacetamide
Standard InChI InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7)
Standard InChI Key LWFWUJCJKPUZLV-UHFFFAOYSA-N
SMILES CC(=O)N[Si](C)(C)C
Canonical SMILES CC(=O)N[Si](C)(C)C

Introduction

Physical and Chemical Properties

N-(Trimethylsilyl)acetamide possesses distinctive physical and chemical characteristics that make it valuable for various applications in organic chemistry. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC5H13NOSi
Molecular Weight131.25 g/mol
Physical StateCrystalline Mass
ColorWhite to yellow
Melting Point46-49°C (literature)
Boiling Point84°C at 18 mm Hg (literature)
Density0.859±0.06 g/cm³ (Predicted)
Flash Point135°F
pKa18.23±0.46 (Predicted)
SolubilitySoluble in chloroform, DMSO, methanol
Water SolubilityReacts with water
StabilityMoisture sensitive
Hydrolytic SensitivityReacts slowly with moisture/water (level 7)

The compound exhibits notable sensitivity to moisture, which is a critical consideration for its storage and handling . When exposed to water or moisture, it undergoes hydrolysis, making it essential to store and handle this compound under anhydrous conditions.

Synthesis Methods

The synthesis of N-(Trimethylsilyl)acetamide typically follows methodologies similar to those used for related silylation reagents. While the search results don't provide a direct synthesis procedure specifically for TMSA, we can infer the method based on the synthesis of structurally similar compounds.

The most common approach involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction can be represented as:

CH3CONH2 + (CH3)3SiCl + (C2H5)3N → CH3CON[Si(CH3)3]H + (C2H5)3N·HCl

This reaction proceeds through nucleophilic attack by the nitrogen atom of acetamide on the silicon atom of trimethylsilyl chloride, with triethylamine serving as a base to neutralize the hydrogen chloride generated during the reaction . The process must be carried out under anhydrous conditions to prevent hydrolysis of the reagents or products.

Chemical Reactivity

N-(Trimethylsilyl)acetamide exhibits several characteristic reactions that define its utility in organic synthesis:

Silylation Reactions

TMSA functions as a silylating agent, capable of transferring its trimethylsilyl group to compounds containing active hydrogen atoms such as alcohols, phenols, and carboxylic acids . This reaction produces the corresponding trimethylsilyl ethers or esters.

Hydrolysis

The compound undergoes hydrolysis when exposed to water or moisture, yielding acetamide and trimethylsilanol . This sensitivity to hydrolysis necessitates careful handling under anhydrous conditions.

Protection of Functional Groups

TMSA can selectively protect certain functional groups in complex molecules, making it valuable in multistep organic syntheses where chemoselectivity is required .

Applications and Uses

N-(Trimethylsilyl)acetamide has found widespread use in various fields of chemistry due to its versatile reactivity profile:

Pharmaceutical Synthesis

One of the most significant applications of TMSA is in pharmaceutical synthesis, particularly in the preparation of antibacterial agents. It has been specifically utilized in the synthesis of Cefdinir, an important cephalosporin antibiotic . In this context, TMSA serves as a reagent in the synthesis pathway, contributing to the formation of key intermediate structures .

Protecting Group Chemistry

TMSA is valuable as a silylating agent for the protection of reactive functional groups during complex organic syntheses . The trimethylsilyl group can be selectively introduced under mild conditions and subsequently removed when necessary, making it an important tool in the synthetic chemist's arsenal.

Allyl Group Scavenging

The compound has demonstrated utility as an allyl group scavenger, particularly in reactions involving Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups . This specific application highlights its compatibility with sensitive reaction conditions and its ability to selectively interact with particular functional groups.

Analytical Chemistry

In analytical applications, TMSA can be used to derivatize analytes for gas chromatography, enhancing their volatility and thermal stability .

Related Compounds

N-(Trimethylsilyl)acetamide belongs to a family of silylating reagents that share similar structural features and applications:

Bis(trimethylsilyl)acetamide (BSA)

BSA is a related compound with the formula MeC(OSiMe3)NSiMe3, containing two trimethylsilyl groups . It is used as a more powerful silylating agent in analytical chemistry and organic synthesis .

N,O-Bis(trimethylsilyl)acetamide

This compound is used in the pharmaceutical and chemical industries as an effective silylating agent . It typically results in neutral by-products only, making it suitable for acid or base-sensitive substrates .

N-Methyl-N-(trimethylsilyl)acetamide

With a CAS number of 7449-74-3, this derivative contains a methyl group on the nitrogen atom in addition to the trimethylsilyl group . It is used as a derivatizing reagent in gas chromatography .

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a derivatizing agent widely employed in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. It functions by converting polar, non-volatile compounds into more volatile, thermally stable derivatives suitable for GC-MS analysis.

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